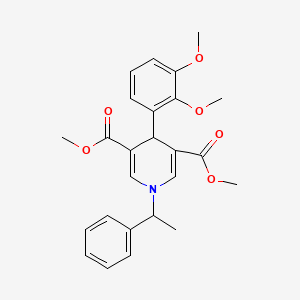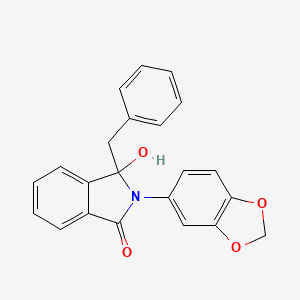![molecular formula C16H16N2O5S B3931312 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3931312.png)
1-[(4-methoxy-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
1-[(4-methoxy-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline, also known as MNQ, is a small molecule that has gained attention in recent years due to its potential use in scientific research. MNQ is a tetrahydroquinoline derivative that has been shown to have various biological activities, including anti-inflammatory and anti-cancer properties. In
Mécanisme D'action
Target of Action
It is known that derivatives of indole, a similar heterocyclic compound, have diverse biological and clinical applications .
Mode of Action
Quinoline, a related compound, is known to participate in both electrophilic and nucleophilic substitution reactions .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, quinoline derivatives have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Pharmacokinetics
The molecular weight of the compound is 31740266 , which could influence its bioavailability.
Result of Action
Quinoline and its derivatives are known to exhibit a broad range of biological activities .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is its potential use as a therapeutic agent for inflammatory diseases and cancer. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. Another advantage of this compound is its small molecular size, which makes it easy to synthesize and modify.
One of the limitations of this compound is its low solubility in water. This can make it difficult to use in in vivo studies. Another limitation is the lack of information on its pharmacokinetics and toxicity. Further studies are needed to determine the optimal dosage and administration route of this compound.
Orientations Futures
There are several future directions for the study of 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline. One direction is the development of this compound derivatives with improved solubility and potency. Another direction is the study of this compound in animal models of inflammatory diseases and cancer. This will provide more information on its pharmacokinetics and toxicity. Finally, the development of this compound as a therapeutic agent for inflammatory diseases and cancer is a promising area for future research.
Applications De Recherche Scientifique
1-[(4-methoxy-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has been shown to have various biological activities that make it a promising compound for scientific research. One of its main applications is in the study of inflammation. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This suggests that this compound could be used as a potential therapeutic agent for inflammatory diseases.
This compound has also been shown to have anti-cancer properties. It has been demonstrated to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This makes this compound a potential candidate for the development of anti-cancer drugs.
Propriétés
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-23-16-9-8-13(11-15(16)18(19)20)24(21,22)17-10-4-6-12-5-2-3-7-14(12)17/h2-3,5,7-9,11H,4,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMAYBRPHAAHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319770 | |
| Record name | 1-(4-methoxy-3-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647105 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
326882-48-8 | |
| Record name | 1-(4-methoxy-3-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3931243.png)

![4-propylphenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate](/img/structure/B3931257.png)





![ethyl [2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B3931319.png)
![methyl 2-methyl-5-oxo-7-(2-thienyl)-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3931320.png)
![methyl [(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B3931326.png)
![1-[(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B3931333.png)
![4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide](/img/structure/B3931346.png)
![4,7,7-trimethyl-N-(2-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3931353.png)